(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate
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Overview
Description
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a dichlorobenzylidene group attached to an ethyl ester of 3-oxobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate typically involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dichlorobenzylidene group.
Scientific Research Applications
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and induce apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-Arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives: These compounds share a similar benzylidene structure and exhibit antimicrobial and anticancer activities.
Pyrano[3,2-c]pyridine derivatives: These compounds also contain a benzylidene group and are known for their medicinal properties.
Uniqueness
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is unique due to its specific dichlorobenzylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H12Cl2O3 |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3/b10-7+ |
InChI Key |
NIBDOTGDRGURII-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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